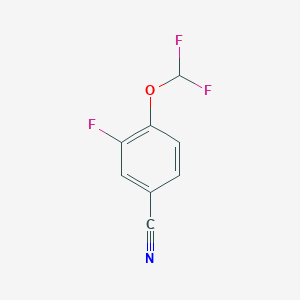

4-(Difluoromethoxy)-3-fluorobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-3-fluorobenzonitrile” has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another study discussed the synthesis of tri- and difluoromethoxylated compounds by visible-light photoredox catalysis .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Intermediate Applications

One significant application of derivatives related to 4-(Difluoromethoxy)-3-fluorobenzonitrile involves their synthesis using fluoroform as a source of difluorocarbene. This process converts phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures, showcasing a method for producing moderate to good yields of these compounds (Thomoson & Dolbier, 2013). Furthermore, radiofluorinated 4-fluorobenzonitrile oxide demonstrates the compound's potential in the facile labeling of sensitive biopolymers and the preparation of low-molecular weight radiopharmaceuticals, albeit outside the direct drug usage scope (Zlatopolskiy et al., 2012).

Structural and Electronic Properties Analysis

Investigations into the structural trends of mono-, di-, and pentafluorobenzonitriles, including Fourier Transform Microwave Spectroscopy studies, offer insights into the effects of fluorination on the geometry of the benzonitrile backbone. This research could elucidate how difluoromethoxy and fluorination influence electronic structures and hybridization, contributing to a deeper understanding of chemical properties and reactivity patterns (Kamaee et al., 2015).

Material Science and Liquid Crystal Research

The synthesis and properties of compounds involving fluoro and difluoromethoxy groups, such as 4-fluorobenzonitrile, have implications in material science, particularly in the development of liquid crystals. These compounds' structural modifications can impact liquid crystal properties, including birefringence and thermal stability, which are crucial for display technologies and other applications requiring controlled optical properties (Seifert et al., 2003).

Photoredox Catalysis in Organic Synthesis

The potential for this compound derivatives in photoredox catalysis highlights a frontier in organic synthesis, particularly in the incorporation of difluoromethyl groups. Photoredox catalysis presents a method for radical reactions through visible-light-induced single-electron transfer processes, facilitating the development of new fluoromethylation protocols. Such advancements could lead to more efficient and selective synthesis of organofluorine compounds, vital for pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWSJWLBGNEBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)